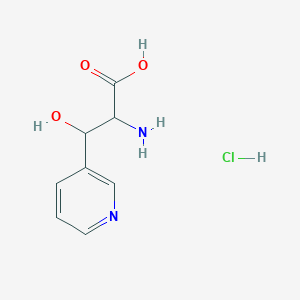![molecular formula C24H19F3N4O3 B2981721 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 902919-79-3](/img/structure/B2981721.png)
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrido[2,3-d]pyrimidin-1-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrido[2,3-d]pyrimidin-1-yl ring system, possibly through a cyclization reaction. The phenylethyl and trifluoromethylphenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[2,3-d]pyrimidin-1-yl ring system, along with the phenylethyl and trifluoromethylphenyl substituents. The presence of multiple carbonyl groups would likely result in the compound having a planar structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The carbonyl groups could undergo addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carbonyl groups and aromatic rings would likely result in the compound being relatively nonpolar and having a high boiling point .科学的研究の応用
Radiosynthesis and Imaging Applications
Radiosynthesis of compounds related to 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, such as [18F]PBR111, has been developed for imaging the translocator protein (18 kDa) with PET. These developments have enhanced the ability to study neuroinflammatory processes in vivo, aiding in the understanding of various neurological conditions (Dollé et al., 2008).
Anticancer and Antimicrobial Activity
Research has also focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines and similar compounds for their potential anticancer and antimicrobial activities. Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested against cancer cell lines, showing appreciable inhibition of cancer cell growth. This line of research contributes to the discovery of new therapeutic agents (Al-Sanea et al., 2020).
Chiral Separation and Absolute Configuration
The compound's derivatives have been used in studies focusing on chiral separation and the assignment of absolute configuration by chiroptical spectroscopy. Such research provides insights into the stereochemical properties of new pharmaceutical agents, which is crucial for understanding their biological activities (Rossi et al., 2016).
Novel Synthetic Pathways and Biological Evaluation
Novel synthetic pathways have been developed for creating pyrazolo[1,5-a]pyrimidines and related compounds, with evaluations of their biological activities. These studies have significant implications for drug discovery and development, particularly in identifying compounds with high affinity for biological targets such as the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes (Damont et al., 2015).
将来の方向性
特性
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O3/c25-24(26,27)17-8-4-9-18(14-17)29-20(32)15-31-21-19(10-5-12-28-21)22(33)30(23(31)34)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNAZQBIRTIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

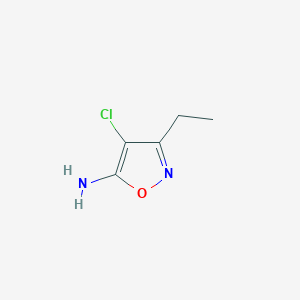
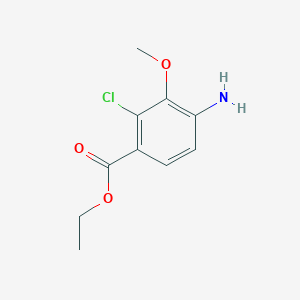
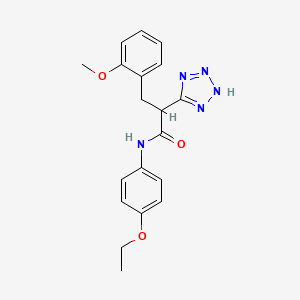


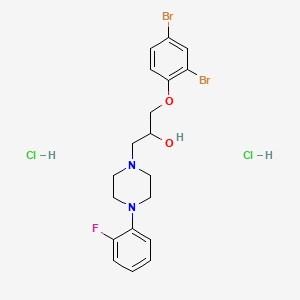
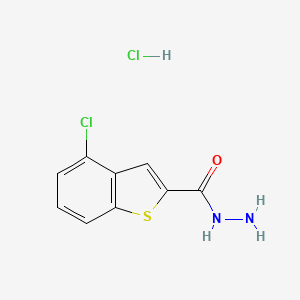
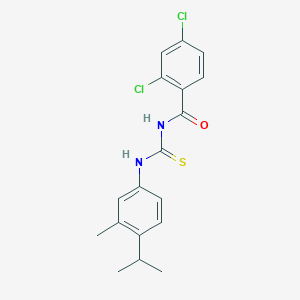
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
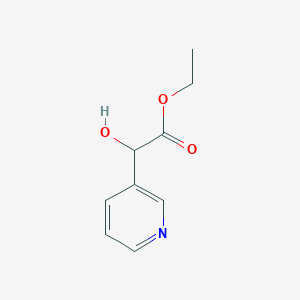
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
